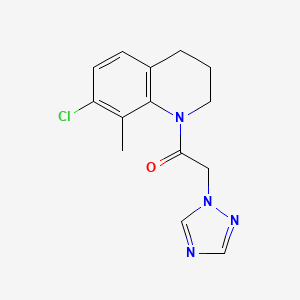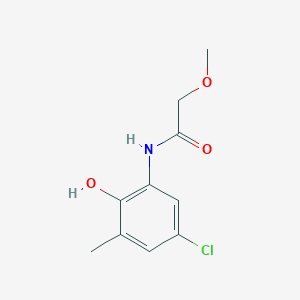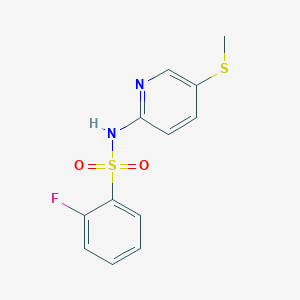![molecular formula C14H20N2O3 B7594221 N-[6-(2-methylpropoxy)pyridin-3-yl]oxolane-3-carboxamide](/img/structure/B7594221.png)
N-[6-(2-methylpropoxy)pyridin-3-yl]oxolane-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[6-(2-methylpropoxy)pyridin-3-yl]oxolane-3-carboxamide, also known as ABT-199, is a small molecule inhibitor that selectively targets B-cell lymphoma 2 (BCL-2) protein. BCL-2 is an anti-apoptotic protein that is overexpressed in various cancer types, including acute myeloid leukemia, chronic lymphocytic leukemia, and non-Hodgkin's lymphoma. ABT-199 has shown promising results in preclinical and clinical studies as a potential treatment for these malignancies.
Wirkmechanismus
N-[6-(2-methylpropoxy)pyridin-3-yl]oxolane-3-carboxamide selectively binds to the hydrophobic groove of BCL-2 protein, preventing its interaction with pro-apoptotic proteins, such as BAX and BAK. This leads to the release of cytochrome c from mitochondria, activating the caspase cascade and inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[6-(2-methylpropoxy)pyridin-3-yl]oxolane-3-carboxamide has been shown to induce apoptosis in various cancer cell lines, including acute myeloid leukemia, chronic lymphocytic leukemia, and non-Hodgkin's lymphoma. N-[6-(2-methylpropoxy)pyridin-3-yl]oxolane-3-carboxamide has also been shown to reduce tumor burden in preclinical models of these malignancies. In clinical trials, N-[6-(2-methylpropoxy)pyridin-3-yl]oxolane-3-carboxamide has demonstrated a favorable safety profile and promising efficacy as a monotherapy and in combination with other agents.
Vorteile Und Einschränkungen Für Laborexperimente
N-[6-(2-methylpropoxy)pyridin-3-yl]oxolane-3-carboxamide has several advantages for laboratory experiments, including its selective toxicity against BCL-2-dependent cancer cells, its ability to induce apoptosis without affecting normal cells, and its favorable safety profile. However, N-[6-(2-methylpropoxy)pyridin-3-yl]oxolane-3-carboxamide has some limitations, including its potential for drug resistance and its narrow therapeutic window.
Zukünftige Richtungen
There are several future directions for N-[6-(2-methylpropoxy)pyridin-3-yl]oxolane-3-carboxamide research, including:
1. Combination therapy: Investigating the efficacy of N-[6-(2-methylpropoxy)pyridin-3-yl]oxolane-3-carboxamide in combination with other agents, such as chemotherapy, immunotherapy, or targeted therapy.
2. Biomarker identification: Identifying biomarkers that can predict response to N-[6-(2-methylpropoxy)pyridin-3-yl]oxolane-3-carboxamide and developing personalized treatment strategies.
3. Resistance mechanisms: Investigating the mechanisms of resistance to N-[6-(2-methylpropoxy)pyridin-3-yl]oxolane-3-carboxamide and developing strategies to overcome resistance.
4. New indications: Exploring the potential of N-[6-(2-methylpropoxy)pyridin-3-yl]oxolane-3-carboxamide for the treatment of other malignancies, such as solid tumors.
5. Formulation optimization: Developing new formulations of N-[6-(2-methylpropoxy)pyridin-3-yl]oxolane-3-carboxamide to improve its pharmacokinetic properties and increase its bioavailability.
In conclusion, N-[6-(2-methylpropoxy)pyridin-3-yl]oxolane-3-carboxamide is a promising small molecule inhibitor that selectively targets BCL-2 protein and has shown promising results in preclinical and clinical studies as a potential treatment for various malignancies. Further research is needed to fully understand its mechanism of action, identify biomarkers that can predict response, and develop strategies to overcome resistance.
Synthesemethoden
N-[6-(2-methylpropoxy)pyridin-3-yl]oxolane-3-carboxamide is synthesized through a multi-step process that involves the reaction of 3-cyano-4-(2-methylpropoxy)pyridine with ethyl 2-bromo-3-oxobutanoate to form the intermediate compound, ethyl 2-(6-(2-methylpropoxy)pyridin-3-yl)-3-oxobutanoate. The intermediate is then treated with sodium hydride and 2-chloro-N-(2,2,3,3-tetrafluoropropyl)acetamide to form the final product, N-[6-(2-methylpropoxy)pyridin-3-yl]oxolane-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-[6-(2-methylpropoxy)pyridin-3-yl]oxolane-3-carboxamide has been extensively studied in preclinical and clinical settings for its potential as a cancer treatment. In preclinical studies, N-[6-(2-methylpropoxy)pyridin-3-yl]oxolane-3-carboxamide has shown selective toxicity against BCL-2-dependent cancer cells, inducing apoptosis without affecting normal cells. In clinical trials, N-[6-(2-methylpropoxy)pyridin-3-yl]oxolane-3-carboxamide has demonstrated promising results as a monotherapy and in combination with other agents for the treatment of various malignancies.
Eigenschaften
IUPAC Name |
N-[6-(2-methylpropoxy)pyridin-3-yl]oxolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-10(2)8-19-13-4-3-12(7-15-13)16-14(17)11-5-6-18-9-11/h3-4,7,10-11H,5-6,8-9H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJVLQNWUIRDZNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=NC=C(C=C1)NC(=O)C2CCOC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[6-(2-methylpropoxy)pyridin-3-yl]oxolane-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3,3-Bis(trifluoromethyl)pyrrolidin-1-yl]-3-thiophen-3-ylpropan-1-one](/img/structure/B7594139.png)
![2-(3,4-dihydro-2H-chromen-4-yl)-N-[(2-methoxypyridin-4-yl)methyl]acetamide](/img/structure/B7594148.png)
![6-Methyl-2-[(2-methylquinolin-4-yl)methyl]pyridazin-3-one](/img/structure/B7594169.png)
![N-[1-(3-methoxyphenyl)piperidin-3-yl]-1H-pyrazole-5-carboxamide](/img/structure/B7594175.png)


![1-(2,6-dimethylpiperidin-1-yl)-2-[(5-pyridin-2-yl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B7594200.png)
![1-(2-Tert-butylsulfinylethyl)-3-[2-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)ethyl]urea](/img/structure/B7594206.png)


![1-[3-(2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-3-oxopropyl]pyridin-2-one](/img/structure/B7594225.png)
![4-bromo-N,3-dimethyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]aniline](/img/structure/B7594226.png)

